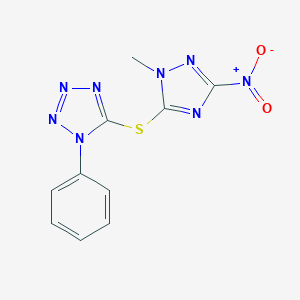
2,4,8-Trimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8-Trimethoxyquinoline is a chemical compound that has been used in scientific research for its unique properties. It is a quinoline derivative with three methoxy groups attached to the aromatic ring. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of 2,4,8-Trimethoxyquinoline is not fully understood. However, it has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. It is believed that this compound acts by interfering with the metabolic processes of the target cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4,8-Trimethoxyquinoline in lab experiments include its unique properties and potential applications in different fields. However, the limitations include its toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on 2,4,8-Trimethoxyquinoline. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Development of new drugs based on this compound for the treatment of cancer, viral infections, and bacterial infections.
3. Investigation of the potential use of this compound in the development of new materials, such as polymers and coatings.
4. Studies on the potential use of this compound in the field of agriculture, such as in the development of new pesticides.
5. Investigations into the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been studied extensively for its potential applications in different scientific fields. It has been shown to possess antitumor, antiviral, and antibacterial properties, and has been used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different fields.
Synthesemethoden
The synthesis of 2,4,8-Trimethoxyquinoline can be achieved using different methods. One of the methods involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a catalyst, which results in the formation of 2,4-dimethoxyquinoline. This intermediate is then subjected to further reaction with 4-methoxybenzaldehyde to produce this compound.
Wissenschaftliche Forschungsanwendungen
2,4,8-Trimethoxyquinoline has been studied extensively for its potential applications in different scientific fields. It has been shown to possess antitumor, antiviral, and antibacterial properties. This compound has been used in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2,4,8-trimethoxyquinoline |
InChI |
InChI=1S/C12H13NO3/c1-14-9-6-4-5-8-10(15-2)7-11(16-3)13-12(8)9/h4-7H,1-3H3 |
InChI-Schlüssel |
WHRSSLDKQLHKIM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(C=C2OC)OC |
Kanonische SMILES |
COC1=CC=CC2=C1N=C(C=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)
![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)

![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)

![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)

![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)
